[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
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Overview
Description
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxazole ring, a benzofuran moiety, and methoxyphenyl groups, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It’s known that benzofuran derivatives, which this compound is a part of, have been used in the treatment of various diseases such as cancer or psoriasis . They have also shown to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Mode of Action
For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of certain neurotransmitters in the brain .
Biochemical Pathways
Benzofuran derivatives are known to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis , suggesting they may affect pathways related to cell growth and inflammation.
Pharmacokinetics
It’s known that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have shown a wide array of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the efficacy of benzofuran derivatives can be influenced by various factors, including the presence of other compounds and the specific physiological conditions of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring through a cyclization reaction involving 3,4-dimethoxyphenylacetic acid and an appropriate nitrile. This intermediate is then coupled with benzofuran-2-carboxylic acid using esterification reactions under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and methoxyphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving solvents like dichloromethane or ethanol and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde, while reduction of the oxazole ring can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential in various assays due to its ability to interact with specific enzymes and receptors. It is often used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has been studied for its potential anti-inflammatory, anticancer, and antimicrobial activities, making it a candidate for drug development.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate: shares similarities with other oxazole and benzofuran derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-24-17-8-7-14(9-19(17)25-2)18-11-15(22-28-18)12-26-21(23)20-10-13-5-3-4-6-16(13)27-20/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMBTLYBBCYFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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